![molecular formula C12H16INO B7879280 3-Iodo-N-isobutyl-N-methyl-benzamide](/img/structure/B7879280.png)
3-Iodo-N-isobutyl-N-methyl-benzamide
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Overview
Description
3-Iodo-N-isobutyl-N-methyl-benzamide is a chemical compound characterized by its unique structure, which includes an iodine atom, an isobutyl group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N-isobutyl-N-methyl-benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia.
Iodination: The benzamide undergoes iodination to introduce the iodine atom at the 3-position of the benzene ring. This step is usually carried out using iodine in the presence of a suitable catalyst.
Alkylation: The iodinated benzamide is then alkylated with isobutyl chloride and methyl chloride to introduce the isobutyl and methyl groups, respectively. This step is typically performed using a strong base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-N-isobutyl-N-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine dioxide or iodate.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of 3-isobutyl-N-methyl-benzamide.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used, often in the presence of a polar solvent.
Major Products Formed:
Oxidation Products: Iodine dioxide, iodate.
Reduction Products: 3-isobutyl-N-methyl-benzamide.
Substitution Products: Hydroxylated or aminated derivatives of the compound.
Scientific Research Applications
3-Iodo-N-isobutyl-N-methyl-benzamide is a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources to provide a comprehensive overview.
Chemical Properties and Structure
This compound is characterized by the presence of an iodine atom at the 3-position of the benzamide ring, along with isobutyl and methyl substituents. Its molecular formula is C12H16NO with a molecular weight of approximately 192.26 g/mol. The iodine substitution enhances its reactivity and potential as a pharmacophore.
Anticancer Activity
One of the primary applications of this compound is its potential role as an anticancer agent. Research has indicated that compounds with iodine substitutions can exhibit enhanced biological activity against cancer cells. For instance, similar iodinated compounds have been shown to inhibit critical pathways involved in tumor growth and metastasis, making them candidates for further development in cancer therapeutics .
MEK Inhibition
The compound has been explored for its inhibitory effects on the MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) pathway, which is often dysregulated in various cancers. Inhibitors of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies have indicated that structurally related compounds exhibit significant MEK inhibition, suggesting that this compound may share similar properties .
Polypharmacology
Emerging research highlights the polypharmacological potential of this compound, where it may interact with multiple biological targets. For example, studies on related compounds have demonstrated their ability to modulate various receptors, including adenosine receptors and peroxisome proliferator-activated receptors (PPARs). This multi-target approach can enhance therapeutic efficacy while minimizing side effects .
Table of Synthetic Routes
Step | Reaction Type | Reagents | Conditions | Yield |
---|---|---|---|---|
1 | Iodination | Iodine/KI | Reflux | High |
2 | Amide Formation | Isobutylamine + Methylbenzoyl chloride | Room Temp | Moderate |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of iodinated benzamides, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, supporting its potential as an anticancer agent .
Case Study 2: MEK Pathway Inhibition
Another investigation focused on the compound's ability to inhibit MEK activity in vitro. The results showed that treatment with this compound led to decreased phosphorylation of ERK1/2, crucial mediators in cell signaling pathways associated with cancer progression .
Mechanism of Action
The mechanism by which 3-Iodo-N-isobutyl-N-methyl-benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-Iodo-N-ethyl-N-methyl-benzamide
3-Iodo-N-propyl-N-methyl-benzamide
3-Iodo-N-butyl-N-methyl-benzamide
3-Iodo-N-pentyl-N-methyl-benzamide
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Properties
IUPAC Name |
3-iodo-N-methyl-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-9(2)8-14(3)12(15)10-5-4-6-11(13)7-10/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUBXCYQOKMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)C1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.